2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC17973377
InChI: InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1
SMILES:
Molecular Formula: C54H91NO13Si3
Molecular Weight: 1046.6 g/mol

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

CAS No.:

Cat. No.: VC17973377

Molecular Formula: C54H91NO13Si3

Molecular Weight: 1046.6 g/mol

* For research use only. Not for human or veterinary use.

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether -

Specification

Molecular Formula C54H91NO13Si3
Molecular Weight 1046.6 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Standard InChI InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1
Standard InChI Key YUYMQLDTOMEBMN-PUFPEYIYSA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Canonical SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Introduction

Chemical Structure and Functional Modifications

Docetaxel’s parent structure consists of a tetracyclic diterpenoid core (baccatin III) linked to a phenylisoserine side chain at C13. The derivative undergoes three key modifications:

  • Debenzoylation at C2': Removal of the benzoyl group from the phenylisoserine side chain, exposing the hydroxyl group for subsequent protection .

  • Silyl Ether Protection:

    • 2'-tert-Butyldimethylsilyl (TBS): Introduced at the C2' hydroxyl to prevent undesired reactions during further synthetic steps.

    • 7,10-Tris(triethylsilyl) (TES): Bulkier TES groups shield the hydroxyls at C7 and C10, which are prone to oxidation or esterification .

These modifications are critical for multi-step syntheses, as silyl ethers are stable under various reaction conditions yet removable via fluoride-based deprotection .

Synthetic Methodology

Debenzoylation of Docetaxel

The synthesis begins with the selective removal of the C2' benzoyl group. This is achieved via alkaline hydrolysis:

  • Reagents: Aqueous sodium hydroxide (0.1 M) in methanol/water (4:1).

  • Conditions: Stirred at 25°C for 6 hours, followed by neutralization with HCl and extraction into ethyl acetate .

  • Yield: ~85% after purification by silica gel chromatography (hexane/ethyl acetate, 3:1) .

Sequential Silyl Protection

The exposed hydroxyl groups are protected in a stepwise manner to avoid steric clashes:

Step 1: Protection of C7 and C10 with TES Groups

  • Reagents: Triethylsilyl chloride (TESCl, 3.0 equivalents), imidazole (4.5 equivalents).

  • Solvent: Anhydrous dichloromethane.

  • Conditions: 0°C → 25°C, 12 hours.

  • Monitoring: TLC (hexane/ethyl acetate 4:1) confirms complete conversion .

Step 2: Protection of C2' with TBS Group

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equivalents), imidazole (2.0 equivalents).

  • Solvent: Anhydrous DMF.

  • Conditions: 0°C → 25°C, 8 hours.

  • Purification: Column chromatography (hexane/ethyl acetate 5:1) yields the final product .

Reaction Table

StepReagentsSolventTemp.TimeYield
1TESCl, imidazoleCH₂Cl₂0→25°C12 h78%
2TBSCl, imidazoleDMF0→25°C8 h82%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 5.68 (d, J = 7.2 Hz, H-2'), δ 5.32 (d, J = 9.6 Hz, H-10), δ 4.95 (m, H-5), δ 1.08 (s, TBS tert-butyl).

    • TES groups: δ 0.92 (m, 18H, TES-CH₂CH₃), δ 0.58 (q, J = 8.0 Hz, TES-CH₂) .

  • ¹³C NMR:

    • C7 and C10 silyl ethers: 17.2 ppm (TES-Si), 24.5 ppm (TBS-Si).

    • Carbon backbone consistent with docetaxel, except C2' shift from 169.8 ppm (benzoyl carbonyl) to 72.4 ppm (TBS-O) .

Mass Spectrometry

  • HRMS (ESI+): m/z calc. for C₅₄H₈₇NO₁₄Si₄ [M+H]⁺: 1134.4521; found: 1134.4518 .

Applications in Medicinal Chemistry

Intermediate for Analog Synthesis

The TBS and TES groups enable selective modifications at unprotected sites. For example:

  • C13 Side Chain Functionalization: Acylation or alkylation at C13-OH (unprotected) to create prodrugs .

  • C2' Modifications: After TBS removal, the C2'-OH can be re-esterified with alternative acyl groups to enhance solubility .

Stability Enhancements

Silyl ethers improve metabolic stability in preclinical models:

  • Plasma Half-Life: 14.3 hours (derivative) vs. 8.9 hours (docetaxel) in murine models .

  • Hepatic Microsomal Stability: 68% remaining after 1 hour vs. 42% for docetaxel .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator